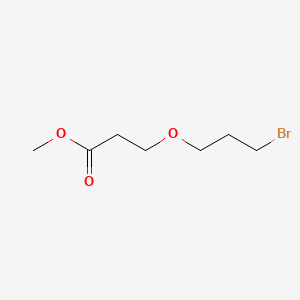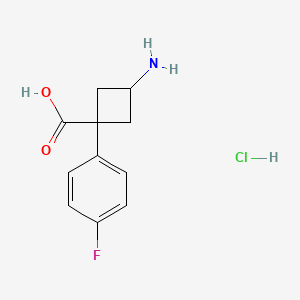
(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride, also known as 4-Fluorocyclobutylglycine hydrochloride or 4-FCB-HCl, is a cyclobutane-containing amino acid with a fluorine atom at the para position of the phenyl ring. It is a derivative of the naturally occurring amino acid glycine and has been used in a variety of scientific research applications.
科学的研究の応用
4-FCB-HCl has been used in a wide range of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug metabolism. It has also been used to study the structure and function of various enzymes, including cytochrome P450, as well as to study the effects of various drugs on the body. Additionally, 4-FCB-HCl has been used in the study of gene expression and the development of novel antiviral and antibacterial agents.
作用機序
The mechanism of action of 4-FCB-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. Additionally, 4-FCB-HCl has been shown to bind to the active site of the enzyme and disrupt its normal functioning.
Biochemical and Physiological Effects
4-FCB-HCl has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cytochrome P450, which can lead to an accumulation of drugs in the body and an increased risk of drug interactions. Additionally, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as cytochrome b5 and cytochrome c oxidase.
実験室実験の利点と制限
The use of 4-FCB-HCl in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it cost-effective for research purposes. Second, it is a stable compound, making it suitable for long-term storage and use in experiments. Additionally, it is a relatively non-toxic compound, making it safe to handle and use in the laboratory.
However, there are also a few limitations to the use of 4-FCB-HCl in laboratory experiments. First, it is not water-soluble, making it difficult to use in aqueous solutions. Second, it has a low solubility in organic solvents, making it difficult to use in organic reactions. Additionally, it is not very stable at high temperatures, making it unsuitable for use in high-temperature reactions.
将来の方向性
There are a number of potential future directions for the use of 4-FCB-HCl in scientific research. First, it could be used in the development of new drugs and drug delivery systems. Second, it could be used to study the effects of various drugs on the body and to develop new treatments for various diseases. Additionally, it could be used to study the structure and function of various enzymes, including cytochrome P450, and to develop new inhibitors of these enzymes. Finally, it could be used to study the effects of various drugs on gene expression and to develop novel antiviral and antibacterial agents.
合成法
The synthesis of 4-FCB-HCl is achieved through the condensation of 4-fluorobenzaldehyde and cyclobutane-1,3-dicarboxylic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C for 4-6 hours. The product is then purified by recrystallization from aqueous ethanol.
特性
IUPAC Name |
3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11;/h1-4,9H,5-6,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNJQOZJCTTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

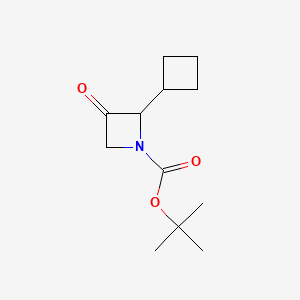
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
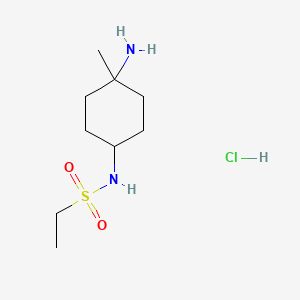
![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
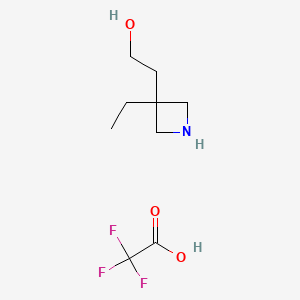
![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)
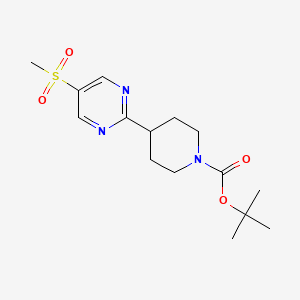

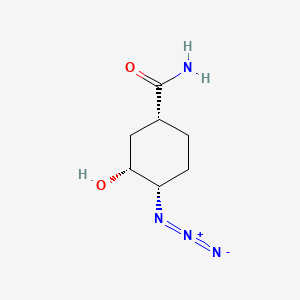
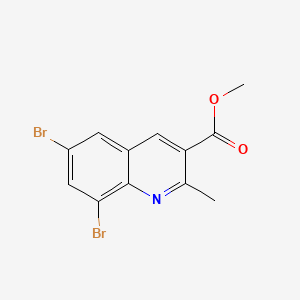

![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid](/img/structure/B6608461.png)
